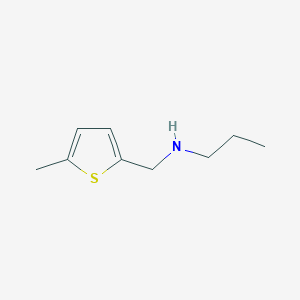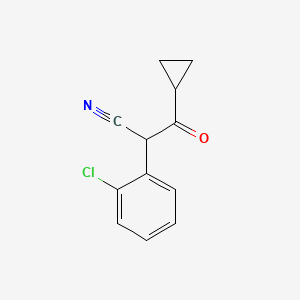
2-(2-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile is an organic compound with a complex structure that includes a chlorophenyl group, a cyclopropyl ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzonitrile with cyclopropyl magnesium bromide to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phase-transfer catalysts and optimized reaction conditions to increase yield and purity. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorophenylacetic acid
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-Chlorophenol
Uniqueness
2-(2-Chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile is unique due to its combination of a chlorophenyl group, a cyclopropyl ring, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H10ClNO |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-3-cyclopropyl-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10ClNO/c13-11-4-2-1-3-9(11)10(7-14)12(15)8-5-6-8/h1-4,8,10H,5-6H2 |
InChI-Schlüssel |
JNFDHOHQAQWMGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C(C#N)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Hydroxymethyl)morpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13225253.png)
![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B13225255.png)
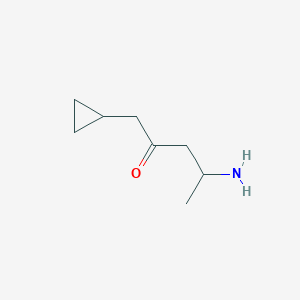
![{6,6,9,9-Tetramethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13225268.png)
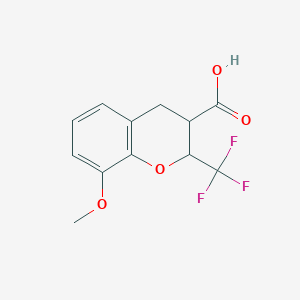

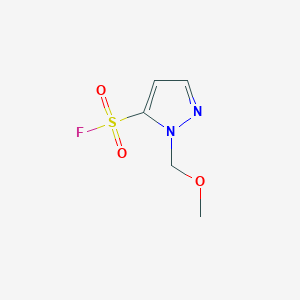
![1-(1-Methyl-1H-pyrazol-4-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13225296.png)


![Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225328.png)
![1-[(3,5-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13225338.png)
